- Isomerization of alkenes, Youji Huaxue, 1985, (6), 479-85

Cas no 95-41-0 (dihydroisojasmone)

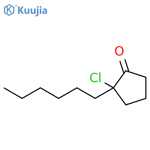

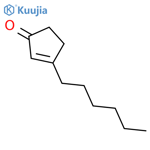

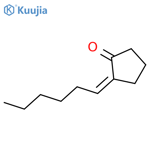

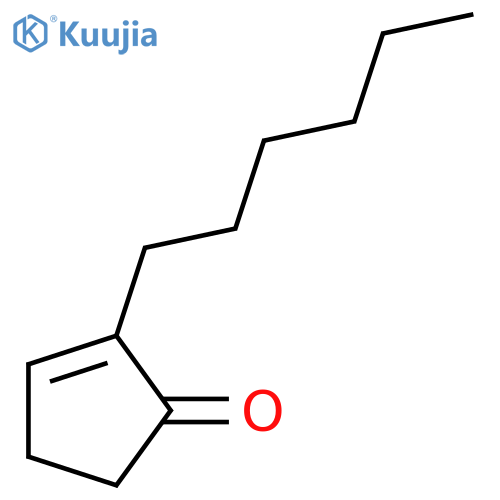

dihydroisojasmone structure

Nome do Produto:dihydroisojasmone

N.o CAS:95-41-0

MF:C11H18O

MW:166.260023593903

CID:34793

dihydroisojasmone Propriedades químicas e físicas

Nomes e Identificadores

-

- dihydroisojasmone

- Dihydro-iso-Jasmone

- 2-hexylcyclopent-2-en-1-one

- ISOJASMONE

- 2-Cyclopenten-1-one,2-hexyl

- 2-Hexyl-2-cyclopenten-1-one

- 2-Hexyl-2-cyclopentenone

- 2-hexylcyclopent-2-enone

- 2-n-Hexyl-2-cyclopenten-1-one

- 2-n-hexyl-2-cyclopentenone

- EINECS 202-417-5

- isojasmone B11

- 2-Hexyl-2-cyclopenten-1-one (ACI)

- 2-Hexyl-1-cyclopenten-3-one

- 2-Hexyl-2-cyclopenten-1-on

- Isojasmol

- NSC 78462

-

- Inchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3

- Chave InChI: VGECIEOJXLMWGO-UHFFFAOYSA-N

- SMILES: O=C1CCC=C1CCCCCC

Propriedades Computadas

- Massa Exacta: 166.13600

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 5

- Complexidade: 179

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.5

- Carga de Superfície: 0

- Contagem de Tautomeros: 7

Propriedades Experimentais

- Densidade: 0.8997 (rough estimate)

- Ponto de ebulição: 254.5°C (rough estimate)

- Índice de Refracção: 1.4677 (estimate)

- PSA: 17.07000

- LogP: 3.24610

dihydroisojasmone Informações de segurança

- Código da categoria de perigo: 22

-

Identificação dos materiais perigosos:

dihydroisojasmone Dados aduaneiros

- CÓDIGO SH:2914299000

- Dados aduaneiros:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

dihydroisojasmone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |

2-hexylcyclopent-2-en-1-one |

95-41-0 | 99% | 25ml |

¥612.00 | 2022-01-12 |

dihydroisojasmone Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

Referência

- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9

Synthetic Routes 3

Condições de reacção

Referência

- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

Synthetic Routes 4

Condições de reacção

Referência

- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6

Synthetic Routes 5

Condições de reacção

Referência

- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8

Synthetic Routes 6

Condições de reacção

Referência

- Syntheses of 2-cycloalken-1-ones, Synthesis, 1990, (8), 677-8

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

Referência

- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C

Referência

- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrochloric acid

Referência

- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol

Referência

- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

Referência

- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7

Synthetic Routes 12

Condições de reacção

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8

Synthetic Routes 13

Condições de reacção

Referência

- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207

Synthetic Routes 15

Condições de reacção

Referência

- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14

Synthetic Routes 16

Condições de reacção

Referência

- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

Synthetic Routes 17

Condições de reacção

Referência

- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

Synthetic Routes 18

Condições de reacção

Referência

- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water

Referência

- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

Synthetic Routes 20

Condições de reacção

Referência

- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32

Synthetic Routes 21

Condições de reacção

Referência

- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6

dihydroisojasmone Raw materials

- Cyclopentanone, 2-chloro-2-hexyl-

- 2-Iodocyclopent-2-enone

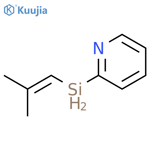

- 2-(Dimethylvinylsilyl)pyridine

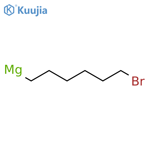

- Hexylmagnesium Bromide, 0.8 M solution in THF

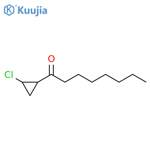

- 1-(2-Chlorocyclopropyl)-1-octanone

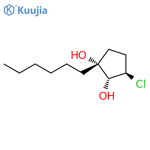

- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-

- 4-Oxoundecanal

- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-

- 2-Hexylidenecyclopentanone

dihydroisojasmone Preparation Products

dihydroisojasmone Literatura Relacionada

-

Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565

-

2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260

-

Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498

-

Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235

-

Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744

95-41-0 (dihydroisojasmone) Produtos relacionados

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 2758-18-1(3-methylcyclopent-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 488-10-8(cis-jasmone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 1250715-03-7(1H-1,2,4-Triazole-5-methanamine, 3-(1-methylethyl)-α-(1-methylpropyl)-)

- 688354-45-2(N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine)

- 115610-36-1(Benzoic acid,2-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]-)

- 2138063-42-8(1-(2-iodocyclohexyl)oxy-4-methoxycyclohexane)

- 1904645-88-0((2E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-41-0)ISOJASMONE

Pureza:99%

Quantidade:200kg

Preço ($):Inquérito

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-41-0)Dihydrojasmone

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito